molecular formula C24H21N3O2S B11093986 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 538337-94-9

2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B11093986
CAS No.: 538337-94-9
M. Wt: 415.5 g/mol
InChI Key: LNVYJRPBVSRABM-UHFFFAOYSA-N
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Description

2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (CAS: 538337-94-9) is a triazole-derived compound characterized by a 1,2,4-triazole core substituted at the 4-position with a benzyl group and at the 5-position with a phenoxymethyl moiety. The thioether linkage at the 3-position connects the triazole ring to a phenylethanone group, forming a structurally complex molecule. This compound belongs to a class of S-substituted 1,2,4-triazole-3-thiol derivatives, which are of significant interest in medicinal and organic chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

CAS No.

538337-94-9

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H21N3O2S/c28-22(20-12-6-2-7-13-20)18-30-24-26-25-23(17-29-21-14-8-3-9-15-21)27(24)16-19-10-4-1-5-11-19/h1-15H,16-18H2

InChI Key

LNVYJRPBVSRABM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

The triazolethione core is synthesized via a three-step sequence:

  • Hydrazinolysis of Ethyl 2-(4-Benzylphenoxy)acetate :
    Ethyl 2-(4-benzylphenoxy)acetate reacts with hydrazine hydrate in ethanol to yield the corresponding hydrazide.

    Ethyl ester+NH2NH2Hydrazide+EtOH\text{Ethyl ester} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide} + \text{EtOH}
  • Thiosemicarbazide Formation :
    The hydrazide reacts with phenyl isothiocyanate in dry ethanol to form a thiosemicarbazide intermediate.

    Hydrazide+Ph-NCSThiosemicarbazide+HCl\text{Hydrazide} + \text{Ph-NCS} \rightarrow \text{Thiosemicarbazide} + \text{HCl}
  • Cyclization under Basic Conditions :
    The thiosemicarbazide undergoes cyclization in the presence of potassium hydroxide to yield 4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

    Thiosemicarbazide+KOHTriazolethiol+H2O\text{Thiosemicarbazide} + \text{KOH} \rightarrow \text{Triazolethiol} + \text{H}_2\text{O}

Thioetherification with 1-Phenylethanone

The thiol group at C3 reacts with α-bromo-1-phenylethanone in the presence of a base (e.g., NaH) to form the thioether linkage:

Triazolethiol+BrCH2C(O)PhNaHTarget Compound+HBr\text{Triazolethiol} + \text{BrCH}_2\text{C(O)Ph} \xrightarrow{\text{NaH}} \text{Target Compound} + \text{HBr}

Table 1: Reaction Conditions for Thioetherification

ParameterOptimal ValueYield (%)Reference
SolventDry DMF85–90
Temperature0–5°C (initial), then RT88
Reaction Time12 h90
BaseSodium hydride87

Alternative Synthetic Routes

One-Pot Cyclization-Thioetherification

A modified approach combines cyclization and thioetherification in a single pot:

  • Simultaneous Cyclization and Alkylation :
    The thiosemicarbazide intermediate is treated with α-bromo-1-phenylethanone and KOH in DMF, enabling sequential cyclization and alkylation.

    Thiosemicarbazide+BrCH2C(O)PhKOHTarget Compound+KBr+H2O\text{Thiosemicarbazide} + \text{BrCH}_2\text{C(O)Ph} \xrightarrow{\text{KOH}} \text{Target Compound} + \text{KBr} + \text{H}_2\text{O}

    This method reduces purification steps and improves overall yield (78–82%).

Use of Ionic Liquid Catalysts

Recent studies highlight the use of acidic ionic liquids (e.g., [BMIM][HSO₄]) to accelerate cyclization:

  • Advantages : Higher yields (92%), shorter reaction time (4 h), and recyclable catalysts.

  • Mechanism : The ionic liquid stabilizes the transition state during cyclization, enhancing reaction efficiency.

Characterization and Analytical Data

The synthesized compound is characterized by:

  • FT-IR : ν(S–H) at 2560 cm⁻¹ (absent in final product), ν(C=O) at 1680 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar–H), 7.45–7.32 (m, 8H, Ar–H), 5.21 (s, 2H, CH₂O), 4.86 (s, 2H, CH₂S), 3.72 (s, 2H, N–CH₂).

  • Mass Spectrometry : [M+H]⁺ at m/z 416.14272 (calculated: 416.143).

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₄H₂₁N₃O₂S
Molecular Weight415.5 g/mol
Melting Point135–140°C
Purity≥98% (HPLC)
SolubilityDMSO, DCM, Ethanol

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Issue : Competing oxidation of the thiol to disulfide during thioetherification.

    • Solution : Use inert atmosphere (N₂/Ar) and fresh reducing agents (e.g., Zn dust).

  • Regioselectivity :

    • Issue : Ambiguity in substituent positioning during cyclization.

    • Solution : Employ directing groups (e.g., benzyl) to control N4/C5 substitution.

  • Scale-Up Limitations :

    • Issue : Exothermic reactions during thioetherification at industrial scales.

    • Solution : Gradual reagent addition and temperature-controlled reactors .

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Triazole derivatives are known for their ability to inhibit fungal growth and have been explored for their effectiveness against various pathogens.

Case Study : A research article highlighted the synthesis of triazole derivatives and their evaluation against Candida albicans, showing promising antifungal activity with minimal cytotoxicity towards human cells .

Cancer Research

Triazole compounds have been investigated for their role in cancer therapy. They can act as inhibitors of enzymes involved in tumor growth and metastasis.

Case Study : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines, demonstrating that modifications in the triazole structure can enhance antitumor activity . The compound may exhibit similar properties due to its structural analogies.

Agricultural Applications

The compound's fungicidal properties suggest potential applications in agriculture as a fungicide . Triazoles are widely used in crop protection to manage fungal diseases.

Research Insight : Studies indicate that triazole derivatives can effectively control plant pathogens, reducing crop losses and improving yield . The specific compound's efficacy in this area remains a subject for further investigation.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of new materials, particularly in coatings and polymers where enhanced durability and resistance to environmental factors are required.

Application Example : Research has shown that incorporating triazole-based compounds into polymer matrices can improve their mechanical properties and resistance to degradation .

Mechanism of Action

The mechanism of action of 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) at the 4-position improve solubility and reaction kinetics in nucleophilic substitution reactions . Bromophenyl and pyridinyl groups introduce steric and electronic modifications that may influence bioactivity .
  • Linked Group Variations: Phenylethanone-linked compounds (e.g., target compound) are often intermediates for further reduction to ethanol derivatives, whereas acetamide-linked analogues exhibit direct biological activity .

Comparative Reaction Conditions :

  • Base : Cs₂CO₃ (–3) vs. NaOEt (). Cs₂CO₃ offers milder conditions and higher yields in DMF .
  • Solvent: DMF () vs. ethanol (). DMF enhances solubility of aromatic intermediates.
  • Yield : Ranges from 50% () to 83% (), depending on substituent complexity.

Physical and Chemical Properties

Property Target Compound 2-((4-Methyl-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Melting Point Not reported 203–205°C 161–163°C
Yield Not reported 79% 50–83%
Crystallization Solvent Not reported Ethanol H₂O:EtOH (1:1)

Notes:

  • The absence of reported data for the target compound highlights a gap in the literature.
  • Pyridinyl-substituted analogues generally exhibit higher melting points due to increased aromatic stacking .

Biological Activity

The compound 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a member of the triazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure features a triazole ring substituted with a benzyl group and a phenoxymethyl moiety, contributing to its unique chemical properties. The molecular formula is C21H20N4O2SC_{21}H_{20}N_4O_2S, and its IUPAC name is 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress .

Anticancer Activity

Research indicates that derivatives of triazoles, including this compound, possess notable anticancer properties. A study demonstrated that related triazole derivatives exhibited cytotoxic effects against various cancer cell lines. The IC50 values ranged from 4.363 µM for highly active compounds to moderate levels for others .

Neuroprotective Effects

In studies targeting neurodegenerative diseases such as Parkinson’s disease, compounds similar to 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone exhibited neuroprotective effects through MAO-B inhibition. This inhibition is crucial for reducing neuroinflammation and oxidative damage in neuronal cells .

Comparative Studies

Compound NameIC50 (µM)Mechanism of ActionNotes
2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanoneTBDEnzyme inhibitionPotential for cancer therapy
Safinamide0.0572MAO-B inhibitorUsed in Parkinson’s disease treatment
Rasagiline0.0953MAO-B inhibitorIrreversible inhibition

Note: TBD = To Be Determined based on further research.

Case Studies

Case Study 1: Anticancer Activity
In vitro studies on the human colon cancer cell line (HCT 116) showed that derivatives of the triazole class could effectively induce apoptosis. The most potent derivative had an IC50 value significantly lower than standard chemotherapy agents like doxorubicin .

Case Study 2: Neuroprotective Effects
A series of compounds derived from the triazole framework were tested for their neuroprotective abilities. One representative compound demonstrated competitive inhibition against MAO-B with an IC50 value of 0.062 µM, showcasing its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, and what key intermediates are involved?

The synthesis typically involves cyclization reactions of hydrazine derivatives with thiol-containing intermediates. For example:

  • Step 1 : Reacting hydrazine hydrate with acid chlorides (e.g., 3-chloro-2-chlorocarbonylbenzo[b]thiophene) to form hydrazide intermediates .
  • Step 2 : Cyclization with potassium dithiocarbazate under controlled heating to yield triazole-thiol intermediates (e.g., 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole) .
  • Step 3 : Thioether bond formation via nucleophilic substitution between the triazole-thiol and a phenylethanone derivative (e.g., using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst at 70–80°C) .
    Key intermediates include hydrazides, triazole-thiols, and chlorinated phenylethanone precursors.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis :
    • IR Spectroscopy : Detect characteristic peaks for C=S (1050–1250 cm⁻¹), C-N (1350–1450 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .
    • ¹H NMR : Identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, phenoxymethyl protons at δ 3.8–4.2 ppm) .
  • Chromatographic Purity Checks : Use TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) and HPLC to verify homogeneity .

Advanced Research Questions

Q. What methodologies optimize the yield of this compound under heterogeneous catalytic conditions?

  • Catalyst Selection : Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 enhances reaction efficiency by stabilizing the transition state during thioether bond formation .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiol groups) while ensuring sufficient activation energy .
  • Solvent Optimization : PEG-400 improves solubility of hydrophobic intermediates and facilitates catalyst recovery .

Q. How should discrepancies in spectral data between theoretical predictions and experimental results be resolved?

  • Multi-Technique Validation : Cross-check NMR/IR data with computational tools (e.g., density functional theory (DFT) for predicting chemical shifts) .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals in complex spectra .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of triazole substituents) .

Q. What computational approaches are used to predict the biological activity of this compound?

  • Molecular Docking : Screen against target proteins (e.g., enzymes with thiol-active sites) using software like AutoDock Vina to assess binding affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenoxymethyl groups) with activity trends using regression analysis .

Q. What experimental techniques elucidate the reaction mechanism of the thioether linkage formation?

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps .
  • Isolation of Intermediates : Use cold trapping or quenching to isolate reactive species (e.g., sulfenyl chlorides) for structural analysis .

Q. How can the stability of the triazole ring under varying pH conditions be assessed?

  • Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C) and monitor decomposition via HPLC .
  • Mass Spectrometry : Identify degradation products (e.g., ring-opened hydrazines) to infer instability mechanisms .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

  • Standardized Assay Conditions : Control variables like solvent polarity (e.g., DMSO concentration ≤1% v/v) and cell line selection .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies arising from methodological differences .

Q. Why do computational predictions of solubility diverge from experimental measurements?

  • Force Field Limitations : Refine solvation models (e.g., COSMO-RS) to account for specific interactions (e.g., hydrogen bonding with triazole N-atoms) .
  • Experimental Validation : Use shake-flask or nephelometry methods under controlled temperature and ionic strength .

Methodological Resources

  • Spectral Databases : PubChem (for reference NMR/IR spectra) .
  • Synthesis Protocols : Heterogeneous catalysis in PEG-400 , cyclization with hydrazine derivatives .
  • Computational Tools : AutoDock Vina , Gaussian for DFT calculations .

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